1-(2-Aminoacetyl)azetidine-3-carbonitrile
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Overview
Description
1-(2-Aminoacetyl)azetidine-3-carbonitrile is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Aminoacetyl)azetidine-3-carbonitrile can be synthesized through various methods. . This reaction is efficient for constructing functionalized azetidines, although it requires specific conditions such as UV light and a photosensitizer like acetone.
Another method involves the base-promoted α-alkylation of N-borane complexes of azetidine-2-carbonitriles . This process typically uses lithium diisopropylamide (LDA) at low temperatures followed by the addition of an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The aza Paternò–Büchi reaction and base-promoted α-alkylation are both viable for industrial synthesis, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoacetyl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives where the nitrile group is reduced to an amine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-(2-Aminoacetyl)azetidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex nitrogen-containing compounds.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials through ring-opening polymerization.
Mechanism of Action
The mechanism of action of 1-(2-Aminoacetyl)azetidine-3-carbonitrile involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic attack on the nitrile group or electrophilic activation of the nitrogen atom .
Comparison with Similar Compounds
1-(2-Aminoacetyl)azetidine-3-carbonitrile can be compared with other azetidines and related compounds:
Azetidine-2-carboxylic acid: Another four-membered nitrogen heterocycle with different functional groups.
Azetidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
β-Lactams: Four-membered cyclic amides with significant biological activity, including penicillins and cephalosporins.
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(2-aminoacetyl)azetidine-3-carbonitrile |
InChI |
InChI=1S/C6H9N3O/c7-1-5-3-9(4-5)6(10)2-8/h5H,2-4,8H2 |
InChI Key |
AYFAHKMMLGXRFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)CN)C#N |
Origin of Product |
United States |
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